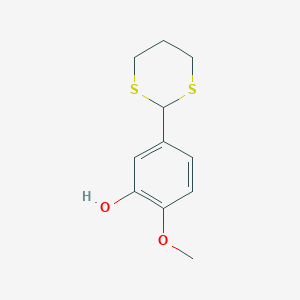
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- is an organic compound that features a phenolic structure substituted with a 1,3-dithian-2-yl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dithian-2-yl)-2-methoxyphenol typically involves the chlorination of 1,3-dithiane to form 2-chloro-1,3-dithiane, which then undergoes electrophilic aromatic substitution with 2-methoxyphenol. The reaction conditions often include the use of N-chlorosuccinimide as the chlorinating agent and various solvents such as tetrahydrofuran (THF) in the presence of sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiane group, yielding the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding phenol without the dithiane group.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- involves its interaction with various molecular targets. The dithiane group can act as a protecting group for carbonyl compounds, allowing for selective reactions at other sites. Additionally, the phenolic and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Dithian-2-yl)phenol: Similar structure but lacks the methoxy group.
2-(1,3-Dithian-2-yl)phenol: Similar structure but with the dithiane group in a different position.
5-(1,3-Dithian-2-yl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group .
Uniqueness
Phenol, 5-(1,3-dithian-2-yl)-2-methoxy- is unique due to the presence of both the dithiane and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
110815-90-2 |
|---|---|
Molekularformel |
C11H14O2S2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
5-(1,3-dithian-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C11H14O2S2/c1-13-10-4-3-8(7-9(10)12)11-14-5-2-6-15-11/h3-4,7,11-12H,2,5-6H2,1H3 |
InChI-Schlüssel |
UQWDILQRUGDQNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2SCCCS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


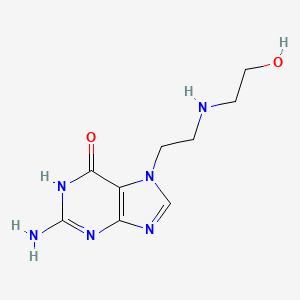

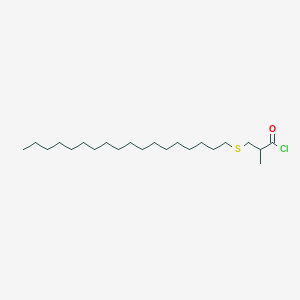
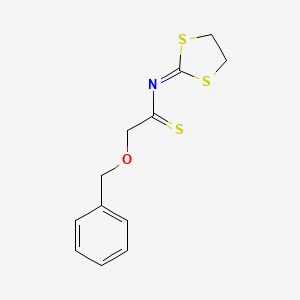
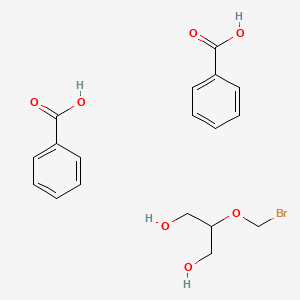
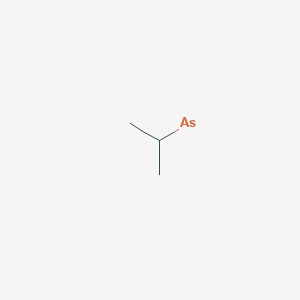

![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)

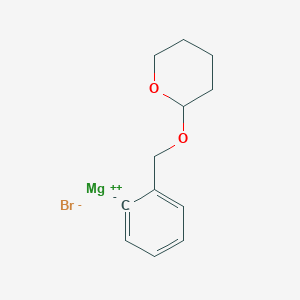
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
